molecular formula C11H14ClN3 B13756048 3,6-Dimethyl-2-hydrazinoquinoline hydrochloride CAS No. 1172081-09-2

3,6-Dimethyl-2-hydrazinoquinoline hydrochloride

Cat. No.: B13756048
CAS No.: 1172081-09-2
M. Wt: 223.70 g/mol
InChI Key: OCKQRDFTMJVFPW-UHFFFAOYSA-N
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Description

3,6-Dimethyl-2-hydrazinoquinoline hydrochloride: is a chemical compound with the molecular formula C11H14ClN3 and a molecular weight of 223.70196 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of two methyl groups and a hydrazino group attached to the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-2-hydrazinoquinoline hydrochloride typically involves the reaction of 3,6-dimethylquinoline with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated as the hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethyl-2-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed:

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Hydrazine derivatives with modified substituents.

    Substitution: Substituted quinoline compounds with different alkyl or acyl groups.

Scientific Research Applications

Chemistry: 3,6-Dimethyl-2-hydrazinoquinoline hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.

Biology: In biological research, this compound is utilized as a probe to study enzyme mechanisms and interactions. It can also be used in the development of fluorescent markers for imaging applications.

Medicine: The compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is employed in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in the chemical manufacturing industry.

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-2-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The compound can also interact with nucleic acids, affecting gene expression and cellular processes.

Comparison with Similar Compounds

    2-Hydrazinoquinoline: Lacks the methyl groups present in 3,6-Dimethyl-2-hydrazinoquinoline hydrochloride.

    3-Methyl-2-hydrazinoquinoline: Contains only one methyl group.

    6-Methyl-2-hydrazinoquinoline: Contains a single methyl group at a different position.

Uniqueness: this compound is unique due to the presence of two methyl groups at the 3 and 6 positions of the quinoline ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1172081-09-2

Molecular Formula

C11H14ClN3

Molecular Weight

223.70 g/mol

IUPAC Name

(3,6-dimethylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C11H13N3.ClH/c1-7-3-4-10-9(5-7)6-8(2)11(13-10)14-12;/h3-6H,12H2,1-2H3,(H,13,14);1H

InChI Key

OCKQRDFTMJVFPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=C2)C)NN.Cl

Origin of Product

United States

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